[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile
Overview
Description
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile is a useful research compound. Its molecular formula is C8H5BrFNO2S and its molecular weight is 278.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of bioactive molecules, suggesting that they may interact with a variety of biological targets .
Mode of Action
It’s known that similar compounds can undergo biotransformation . For example, 4-Fluorophenylacetonitrile can be transformed into 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 . This suggests that [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile might also undergo biotransformation, potentially leading to interactions with its targets.
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that this compound might also be involved in such reactions, potentially affecting associated biochemical pathways.
Pharmacokinetics
It’s known that similar compounds can undergo biotransformation , which could impact their bioavailability.
Result of Action
Given its potential involvement in suzuki–miyaura cross-coupling reactions , it might contribute to the formation of carbon-carbon bonds, which are fundamental to the structure and function of many biological molecules.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)sulfonylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYQBFZQNQEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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